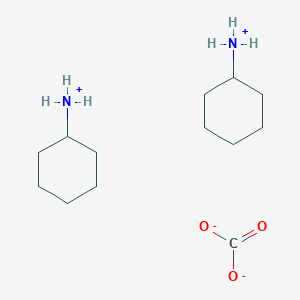

Cyclohexylammonium carbonate

Description

Properties

Molecular Formula |

C13H28N2O3 |

|---|---|

Molecular Weight |

260.37 g/mol |

IUPAC Name |

cyclohexylazanium;carbonate |

InChI |

InChI=1S/2C6H13N.CH2O3/c2*7-6-4-2-1-3-5-6;2-1(3)4/h2*6H,1-5,7H2;(H2,2,3,4) |

InChI Key |

MYDIEYHHUXTWFX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C(=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Cyclohexylammonium Carbonate

Preparative Strategies for Cyclohexylammonium Carbonate

The synthesis of this compound is most commonly achieved through the direct reaction of cyclohexylamine (B46788) with carbon dioxide. This section delves into the optimization of this process, the influence of solvent systems, and alternative synthetic routes.

Direct Carbonation of Cyclohexylamine: Process Optimization and Yield Enhancement Studies

The direct carbonation of cyclohexylamine with CO2 is a widely employed method for producing this compound. This process involves bubbling carbon dioxide gas through a solution of cyclohexylamine. Industrial methodologies often utilize a 15-40% (w/w) aqueous or solvent-based solution of cyclohexylamine, which is saturated with carbon dioxide until a suspension of the carbonate salt is formed.

Process optimization studies have focused on temperature control to maximize reaction rates while avoiding detrimental side reactions. The direct carbonation is typically conducted at temperatures between 25–40°C. While elevated temperatures within this range can accelerate the reaction, excessive heat can negatively impact the process. The reaction is exothermic, and in some lab-scale syntheses, a cool water bath is used to moderate the temperature, aiming to keep it below 50°C.

The table below summarizes key parameters for the direct carbonation of cyclohexylamine.

| Parameter | Optimal Range/Value | Purpose |

| Cyclohexylamine Concentration | 15-40% (w/w) | To ensure sufficient reactant for efficient conversion. |

| Temperature | 25–40°C | To accelerate the reaction rate without promoting side reactions. |

| CO2 Introduction | Bubbling/Saturation | To ensure intimate contact between reactants for complete conversion. |

Solvent System Influences on Formation Dynamics

The choice of solvent significantly influences the dynamics of this compound formation. Both aqueous and organic solvents can be used. In aqueous systems, the reaction proceeds readily due to the solubility of cyclohexylamine and the subsequent precipitation of the carbonate salt. The use of organic solvents, such as ethanol (B145695) or acetone, is also common, particularly in the purification step through recrystallization.

The solvent can affect the reaction kinetics and the physical properties of the resulting product. For instance, the use of ethanol can aid in the dissolution of reactants and influence the crystal size and morphology of the final product. sciencemadness.org The selection of an appropriate solvent system is therefore a critical parameter in controlling the synthesis and purification of this compound.

Alternative Synthetic Pathways and Precursor Utilization

Indirect or alternative synthetic pathways to this compound typically involve the synthesis of the cyclohexylamine precursor itself, which is then subsequently carbonated. A significant industrial route for producing cyclohexylamine is the catalytic hydrogenation of aniline (B41778). This process is generally carried out using catalysts like Raney cobalt or nickel at high temperatures (210–240 °C) and pressures. Another precursor, nitrobenzene, can also be catalytically hydrogenated to produce cyclohexylamine. Once synthesized, the cyclohexylamine is converted to this compound through the direct carbonation method as previously described.

Another reported laboratory-scale synthesis of cyclohexylamine involves the reductive amination of cyclohexanone (B45756) using a zinc-nickel couple in an ammonia-ethanol solution. sciencemadness.org This method provides an alternative route to the key precursor for this compound synthesis.

Investigation of Reaction Mechanisms Underlying this compound Formation

A deeper understanding of the reaction mechanisms is crucial for the rational design and optimization of synthetic protocols for this compound. This section explores the mechanistic pathways of the interaction between cyclohexylamine and CO2 and the kinetics of the formation reactions.

Mechanistic Pathways of Cyclohexylamine-CO2 Interaction

The reaction between primary amines like cyclohexylamine and carbon dioxide in aqueous solutions is a topic of extensive study, with several proposed mechanisms. utwente.nlrsc.org One commonly discussed pathway is the zwitterion mechanism. utwente.nl In this mechanism, the amine reacts with CO2 to form a zwitterionic intermediate. This intermediate is then deprotonated by a base, which can be another amine molecule or a water molecule, to form the carbamate (B1207046) and a corresponding protonated base.

However, some studies suggest that the Danckwerts mechanism, which also involves a zwitterionic intermediate, is unlikely for some amine-CO2 reactions. rsc.org An alternative view proposes the formation of a loosely-bound encounter complex between the amine and CO2, rather than a distinct zwitterion. In this model, bond formation and charge separation occur in a subsequent step where the complex reacts with a second amine molecule or a water molecule to yield the ionic products. The increased basicity of the nitrogen atom in the amine generally leads to increased reactivity with CO2.

Kinetic Studies of Formation Reactions

Kinetic studies of the reaction between CO2 and various amines in aqueous and non-aqueous solutions have been performed to elucidate the reaction rates and dependencies. rsc.orgresearchgate.net The reaction is often found to be first-order with respect to the amine concentration, although second-order dependence has also been reported under certain conditions. The observed pseudo-first-order rate constants are often measured using techniques like the stopped-flow method. rsc.orgresearchgate.net

For the reaction of CO2 with amines in aqueous solution, the observed first-order rate constants can fit an equation that includes terms for both the amine concentration squared and the product of the amine and water concentrations, suggesting a complex kinetic behavior. rsc.org The rate constants are influenced by temperature, with higher temperatures generally leading to faster reaction rates. researchgate.net

The table below presents a summary of kinetic findings for the reaction of CO2 with amines, which provides a basis for understanding the formation of this compound.

| Kinetic Parameter | Observation | Significance |

| Reaction Order (Amine) | Typically first-order, but can be second-order. | Indicates the molecularity of the rate-determining step. |

| Rate Constants | Measured using techniques like stopped-flow. rsc.orgresearchgate.net | Quantifies the speed of the reaction under specific conditions. |

| Temperature Dependence | Rate constants generally increase with temperature. researchgate.net | Following the Arrhenius equation, allows for process control. |

Chemical Reactivity and Derivatization Studies of this compound

This compound is a versatile chemical compound that exhibits a range of reactivities, primarily driven by the constituent cyclohexylammonium cation and carbonate anion. Its chemical behavior is characterized by oxidation and reduction pathways, nucleophilic character, and dissociation equilibria, which lead to the formation of various derivatives and intermediates.

Oxidation Pathways and Product Characterization (e.g., cyclohexanone oxime formation)

The oxidation of this compound is intrinsically linked to the oxidation of its parent amine, cyclohexylamine. While direct oxidation studies on the carbonate salt are not extensively detailed in the literature, the transformation of the cyclohexylamine moiety is well-documented, particularly in biological and enzymatic contexts.

Research into the biodegradation of cyclohexylamine has identified specific enzymatic pathways for its oxidation. For instance, the soil bacterium Paenarthrobacter sp. TYUT067 utilizes cyclohexylamine as its sole source of carbon and energy. This degradation is initiated by a cyclohexylamine oxidase (CHAO) enzyme, which catalyzes the oxidative deamination of cyclohexylamine to produce cyclohexanone and ammonia. Further enzymatic action by cyclohexanone monooxygenase can then cleave the ring, leading to complete degradation.

Table 1: Enzymatic Oxidation of Cyclohexylamine

| Enzyme System | Substrate | Key Products | Source Organism |

|---|

The formation of cyclohexanone oxime is another potential oxidation product, typically arising from the reaction of cyclohexanone with a source of hydroxylamine. While not a direct oxidation product of this compound, its synthesis is a relevant derivatization of the cyclohexanone formed from the oxidation of the amine component.

Reduction Reactions and Regenerative Cycles

Information regarding the direct reduction of the this compound salt itself is limited in scientific literature. The chemical stability of the cyclohexylammonium cation generally makes it resistant to reduction under standard conditions.

Nucleophilic Substitution Reactions and Derivative Synthesis

The cyclohexylamine component of this compound, released upon dissociation, is a primary amine and therefore acts as a potent nucleophile. This nucleophilic character allows it to participate in a wide array of substitution reactions to form various derivatives. The carbonate ion can also act as a base in these reactions, facilitating the nucleophilic attack. fishersci.co.uklibretexts.org

Aromatic Nucleophilic Substitution (SNAr): Cyclohexylamine can displace leaving groups, typically halides, on electron-deficient aromatic rings. For example, it has been shown to react with 2,4-dinitroanisole (B92663) in a classic SNAr reaction. acs.org Carbonate bases are commonly employed in such reactions to deprotonate the amine or the intermediate, driving the reaction to completion. fishersci.co.uk

Synthesis of Oxazolidinones: Cyclohexylamine serves as a key building block in the synthesis of N-substituted oxazolidinones, which are valuable heterocyclic compounds. In a multicomponent reaction, primary amines like cyclohexylamine react with a C1 source, such as carbon dioxide or a carbonate salt, and a dihaloalkane. researchgate.net This process involves an initial nucleophilic substitution by the amine on the dihaloalkane, followed by the formation of a carbamate or carbonate intermediate and subsequent cyclization. researchgate.net

Amide and Carbamate Synthesis: As a primary amine, cyclohexylamine readily reacts with acyl chlorides, anhydrides, and other activated carboxylic acid derivatives via nucleophilic acyl substitution to form N-cyclohexylamides. researchgate.net Furthermore, it can react with chloroformates or other carbonylating agents to produce carbamates. nih.gov

Table 2: Examples of Derivative Synthesis via Nucleophilic Substitution

| Reaction Type | Reactants | Key Intermediate/Product | Reference |

|---|---|---|---|

| Aromatic Nucleophilic Substitution | Cyclohexylamine, Dihalonitrobenzene | N-Cyclohexyl-nitroaniline derivative | fishersci.co.ukacs.org |

| Oxazolidinone Synthesis | Cyclohexylamine, Dibromoethane, Carbonate | N-Cyclohexyloxazolidinone | researchgate.net |

| Amide Synthesis | Cyclohexylamine, ω-chlorocarboxylic acids | 2-(p-hydroxyphenyl)cyclohexylamides | researchgate.net |

Dissociation Equilibria and Environmental Perturbations

In aqueous environments, this compound exists in a dynamic equilibrium, dissociating into its constituent ions: cyclohexylamine and carbonic acid. smolecule.com This equilibrium is fundamental to many of its applications and its interaction with the environment.

C₆H₁₁NH₃⁺HCO₃⁻ ⇌ C₆H₁₁NH₂ + H₂CO₃

The dissociation releases cyclohexylamine, a weak base, and carbonic acid, a weak acid. The basicity of the resulting cyclohexylamine leads to an alkaline pH in solution; a 0.01% aqueous solution of cyclohexylamine exhibits a pH of 10.5. guidechem.com This alkalinity allows it to neutralize acidic pollutants in the atmosphere, such as sulfur dioxide and nitrogen oxides, which is a key aspect of its function in the gaseous deacidification of materials like paper.

This volatility and subsequent reaction with atmospheric moisture to release the amine are the basis for its use as a vapor-phase corrosion inhibitor (VPCI). The released cyclohexylamine adsorbs onto metal surfaces, forming a protective, hydrophobic film that inhibits corrosion. smolecule.com

Carbamic Acid Intermediate Formation

The reaction between primary amines and carbon dioxide is known to proceed through a carbamic acid intermediate. Cyclohexylamine reacts readily with CO₂ to form cyclohexylcarbamic acid (C₆H₁₁NHCOOH). nih.govsmolecule.com This reaction is rapid and reversible. nih.gov

In the presence of a second equivalent of the amine, the carbamic acid is deprotonated to form a stable salt, cyclohexylammonium cyclohexylcarbamate. researchgate.netchemicalbook.com It is important to note that the solid substance often referred to as this compound may, in fact, be this carbamate salt, particularly when synthesized by reacting cyclohexylamine directly with CO₂. researchgate.netchemicalbook.com

2 C₆H₁₁NH₂ + CO₂ ⇌ [C₆H₁₁NH₃]⁺[C₆H₁₁NHCOO]⁻

The formation of this carbamate intermediate is a critical step in CO₂-catalyzed reactions and CO₂ capture technologies. The carbamate anion is a distinct nucleophile, and its formation has been identified as the driving force for certain chemical transformations, such as the N-formylation of aliphatic amines with dimethylformamide in the presence of CO₂. researchgate.net

Spectroscopic and Crystallographic Elucidation of Cyclohexylammonium Carbonate Structures

Vibrational Spectroscopy for Functional Group and Interaction Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a cornerstone technique for identifying the functional groups within cyclohexylammonium carbonate and investigating its interaction with various surfaces.

Fourier Transform Infrared (FTIR) Spectroscopy for Carbonate Group Confirmation

FTIR spectroscopy is instrumental in confirming the ionic composition of this compound, which consists of the cyclohexylammonium cation and the carbonate anion. The FTIR spectrum provides clear evidence of these constituent ions. The presence of the carbonate ion (CO₃²⁻) is unequivocally identified by its characteristic absorption bands. For instance, in situ FTIR has been effectively used to monitor the formation of cyclic carbonates, where the strong absorbance of the asymmetric C=O vibration is observed around 1800 cm⁻¹.

The spectrum also displays features characteristic of the cyclohexylammonium cation, including N-H stretching and bending vibrations from the ammonium (B1175870) group and C-H vibrations originating from the cyclohexane (B81311) ring.

FTIR Studies of Surface Adsorption Behavior

FTIR spectroscopy is a powerful tool for investigating the adsorption mechanism of this compound onto various surfaces, a key aspect of its function as a corrosion inhibitor. Studies have shown that the compound adsorbs on metal surfaces primarily through physisorption, an electrostatic attraction between the protonated amine of the cyclohexylammonium cation and a negatively charged surface. researchgate.net

For example, in the study of carbonate adsorption on goethite, FTIR measurements revealed a distinct peak split of the ν₃ C-O asymmetric stretching frequency of the surface-bound carbonate, which is consistent with the formation of a monodentate inner-sphere complex. nih.gov This level of detail is crucial for understanding the nature of the protective layer formed by the inhibitor.

Table 1: Key FTIR Data for Carbonate Species

| Sample | Technique | Key Finding | Wavenumber (cm⁻¹) | Reference |

| This compound | FTIR | Asymmetric C=O vibration in cyclic carbonates | ~1800 | |

| Carbonate on Goethite | FTIR | Peak split of ν₃ C-O asymmetric stretching | 155 (split) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable method for the definitive structural elucidation of this compound in solution. A combination of ¹³C and ¹H NMR spectroscopy provides a complete picture of the molecule's carbon and proton environments.

Carbon-13 (¹³C) NMR for Carbonate Carbon Differentiation

¹³C NMR spectroscopy is particularly crucial for confirming the presence of the carbonate component of the salt. The chemical shift of the carbonate carbon itself is the most definitive signal. Carbonyl carbons in compounds like carboxylic acid derivatives typically appear in a distinct downfield region of the spectrum, generally between 150 and 190 ppm. The presence of a signal in this range, separate from the signals of the cyclohexyl carbons, confirms the carbonate ion's presence. The carbons of the cyclohexane ring are expected to appear in the typical alkane region of the ¹³C NMR spectrum.

Table 2: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Type | Chemical Shift Range (ppm) |

| Carbonyl (in carboxylic acid derivatives) | 150 - 190 |

| Alkane (Cyclohexane ring) | Upfield region |

Proton (¹H) NMR in Reaction Kinetic Studies

¹H NMR spectroscopy is a valuable tool for monitoring reaction kinetics in real-time. magritek.com By observing the change in concentration of reactants and products over time, detailed kinetic profiles can be established. magritek.com For instance, in the study of epoxide conversion to cyclic carbonate, samples can be withdrawn at different time intervals, and the conversion rate determined by ¹H NMR analysis. rsc.org This technique allows for the determination of reaction order and rate constants by plotting the peak height or integral of a characteristic peak against time. magritek.comrsc.org

Advanced Microscopy Techniques for Morphological and Surface Characterization

Advanced microscopy techniques, such as Scanning Electron Microscopy (SEM), are vital for visualizing the surface morphology and the effects of this compound as a surface treatment. In corrosion studies, SEM is used to assess the extent of corrosion and the protective efficacy of inhibitors like this compound. For instance, SEM results have shown that it can be an effective vapor phase inhibitor for Nd-Fe-B magnets, protecting the surface from corrosion. researchgate.net Furthermore, studies on zinc substrates have utilized SEM to confirm the absence of localized pitting corrosion after treatment, highlighting the inhibitor's ability to maintain uniform surface coverage. smolecule.com

X-ray Diffraction Analyses for Crystalline Structure Determination

X-ray diffraction techniques are indispensable for determining the crystalline structure of solids, providing fundamental information about atomic arrangement, polymorphism, and thermal stability.

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystal. For cyclohexylammonium-containing compounds, SCXRD studies reveal detailed information about their molecular packing and the intricate network of intermolecular interactions, particularly hydrogen bonds.

Table 2: Crystallographic Data for a Cyclohexylammonium-Containing Crystal (CHAP)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 23.543 |

| b (Å) | 8.717 |

| c (Å) | 18.6177 |

| Volume (ų) | 2991.1 |

| Data for Cyclohexylammonium Picrate (CHAP) nih.gov |

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases, assess sample purity, and study polymorphism and thermal decomposition. researchgate.net While a specific PXRD study on the polymorphism of this compound was not found in the search results, the technique is widely applied to study the thermal behavior of carbonates in general. libretexts.org The thermal decomposition of metal carbonates, for instance, is often studied using PXRD to identify the resulting metal oxide and any intermediate phases. libretexts.org

In the context of polymorphism, PXRD is used to distinguish between different crystalline forms of a compound, which can have different physical properties. nih.gov For example, calcium carbonate exists in several polymorphic forms, including calcite, aragonite, and vaterite, which can be identified by their unique PXRD patterns. researchgate.net The thermal stability of these polymorphs can also be investigated using PXRD in conjunction with thermal analysis techniques. libretexts.org

The thermal decomposition of cyclohexylamine (B46788), a precursor to this compound, has been studied, revealing that it can break down into simpler hydrocarbons at high temperatures. eng-tips.com

The cyclohexylammonium cation can participate in the formation of complex supramolecular architectures through non-covalent interactions, primarily hydrogen bonding. nih.gov These interactions direct the assembly of molecules into well-defined, extended structures. The study of supramolecular chemistry involving cyclohexylammonium is crucial for designing new materials with specific properties. nih.gov

The formation of supramolecular coordination complexes can lead to novel diagnostic and therapeutic agents. nih.gov While not directly about this compound, the principles of supramolecular assembly are relevant. The robustness and modular nature of these complexes allow for the creation of intricate structures with specific functions. nih.gov The understanding of how cyclohexylammonium cations interact with other molecules to form these architectures is key to developing new functional materials.

Theoretical and Computational Investigations of Cyclohexylammonium Carbonate Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in understanding the intrinsic properties of the ionic components of cyclohexylammonium carbonate. These calculations can predict molecular geometries, electronic distributions, and energetic stabilities, which are crucial for interpreting and predicting chemical behavior.

The electronic structure of the constituent ions, the cyclohexylammonium cation (C₆H₁₁NH₃⁺) and the carbonate anion (CO₃²⁻), dictates the compound's reactivity. Quantum chemical calculations, including both semi-empirical methods and more rigorous Density Functional Theory (DFT), have been employed to investigate these properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net For instance, in studies related to corrosion inhibition, a smaller HOMO-LUMO energy gap in an inhibitor molecule is often correlated with higher inhibition efficiency, as it implies greater reactivity and a higher tendency to adsorb onto a substrate. researchgate.net

Quantum chemical calculations have been used to relate molecular parameters like dipole moment, HOMO energy, and LUMO energy to the corrosion inhibition efficiency of cyclohexylamine (B46788) derivatives. Advanced computational techniques such as Natural Bond Orbital (NBO) analysis can reveal the charge distribution across the ions, while the Quantum Theory of Atoms in Molecules (QTAIM) helps in characterizing the noncovalent interactions, such as hydrogen bonds, that are critical to the compound's crystal structure and stability. rsc.org Theoretical studies on related complex systems involving the cyclohexylammonium cation have utilized methods like ωB97XD/def2tzvp to perform detailed electronic structure calculations, providing a framework for understanding the donor-acceptor nature of the interactions within the compound. rsc.orgjyu.fi

The cyclohexylammonium cation is not a rigid structure; its six-membered ring can adopt several conformations. X-ray crystallography studies on various cyclohexylammonium salts consistently show that the cyclohexyl ring predominantly adopts a stable chair conformation. researchgate.netnih.gov This conformation is the most energetically favorable as it minimizes both angular strain and torsional strain.

In this chair form, the ammonium (B1175870) group (-NH₃⁺) is typically found in an equatorial position. researchgate.net This arrangement is preferred as it minimizes steric hindrance, specifically the 1,3-diaxial interactions that would destabilize the molecule if the bulky ammonium group were in an axial position. researchgate.net Computational methods can quantify the energetic differences between various conformations. Conformational analysis through semi-empirical models is often used as a preliminary step to identify the most stable structures before more computationally expensive DFT calculations are performed. rsc.org

Table 1: Conformational Parameters of the Cyclohexylammonium Cation in a Thiocyanate Salt Data derived from crystallographic analysis of cyclohexylammonium thiocyanate.

| Parameter | Value | Description | Source |

|---|---|---|---|

| Conformation | Distorted Chair | The most stable conformation of the cyclohexyl ring. | researchgate.net |

| Puckering Parameter (Q) | 0.5669 (18) Å | Total puckering amplitude of the ring. | researchgate.net |

| Puckering Parameter (θ) | 177.95 (18)° | Defines the type of pucker; values near 0° or 180° indicate a chair. | researchgate.net |

| Puckering Parameter (φ) | 161 (5)° | Phase angle describing the location of the pucker. | researchgate.net |

| Ammonium Group Position | Equatorial | The substituent position that minimizes steric interactions. | researchgate.net |

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT has become an indispensable tool for investigating complex chemical reaction mechanisms at the molecular level. It allows for the mapping of reaction pathways, characterization of transient species like transition states, and calculation of reaction energetics, providing a detailed picture of how reactions occur.

The aminolysis of cyclic carbonates by amines is a key reaction for producing non-isocyanate polyurethanes (NIPUs). rsc.orgscispace.com The chemical structure of the amine significantly influences the reaction rates and mechanistic pathways. rsc.orgrsc.org DFT studies have been crucial in elucidating these mechanisms.

A detailed DFT investigation at the M06-2X/6-311G(d,p) level was conducted on the aminolysis of propylene (B89431) carbonate (a model cyclic carbonate) by cyclohexylamine, catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). rsc.orgrsc.org The study revealed that the reaction proceeds via a three-step pathway: rsc.orgrsc.org

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the cyclohexylamine nitrogen atom on the electrophilic carbonyl carbon of the propylene carbonate. rsc.orgrsc.org

Intermediate Formation: This leads to the formation of a tetrahedral intermediate, specifically an ammonium alkoxide, which is stabilized by hydrogen bonds with the TBD catalyst. rsc.org

Ring-Opening: The final step involves the ring-opening of the carbonate to yield the hydroxyurethane product.

This three-step mechanism for cyclohexylamine (an aliphatic amine) contrasts with the two-step pathway observed for aromatic amines like aniline (B41778) under the same conditions, highlighting the influence of amine structure. rsc.orgrsc.org General studies on amine-catalyzed cyclic carbonate formation also show that reaction pathways typically involve two main transition states corresponding to the initial ring-opening and the final ring-closing steps. acs.orgnih.govacs.org

In the TBD-catalyzed aminolysis of propylene carbonate by cyclohexylamine, the free energy profile was mapped out, identifying the Gibbs free energies of the intermediates (IR) and transition states (TS) relative to the reactants. rsc.orgrsc.org The nucleophilic attack (TS1) was identified as a key elementary step. rsc.org The study demonstrated that the bifunctional nature of the TBD catalyst, which can simultaneously donate and accept protons, significantly lowers the Gibbs energy barrier of the reaction compared to related catalysts. scispace.comrsc.org Kinetic studies on the aminolysis of N-substituted 8-membered cyclic carbonates have also been complemented by computational work to determine activation Gibbs free energies for the rate-determining transition states. rsc.org

Table 2: Calculated Gibbs Free Energies (ΔG, kcal/mol) for the TBD-Catalyzed Aminolysis of Propylene Carbonate by Cyclohexylamine Energies are relative to the initial reactants. Data interpreted from DFT calculations at the M06-2X/6-311G(d,p) level.

| Species | Description | Relative Gibbs Free Energy (ΔG) | Source |

|---|---|---|---|

| R | Reactants (Cyclohexylamine + Propylene Carbonate + TBD) | 0.0 | rsc.orgrsc.org |

| TS1 | First Transition State (Nucleophilic Attack) | +20.2 | rsc.orgrsc.org |

| IR1 | First Intermediate (Ammonium Alkoxide) | +14.2 | rsc.orgrsc.org |

| TS2 | Second Transition State (Proton Transfer) | +20.0 | rsc.orgrsc.org |

| IR2 | Second Intermediate | -1.7 | rsc.orgrsc.org |

| TS3 | Third Transition State (Ring Opening) | +19.2 | rsc.orgrsc.org |

| P | Products | -6.5 | rsc.orgrsc.org |

Adsorption Modeling on Diverse Substrates

Computational modeling is also used to understand how this compound interacts with surfaces, which is particularly relevant to its application as a corrosion inhibitor. The primary mechanism involves the adsorption of the compound onto a substrate, forming a protective layer.

Studies on its use as a vapor phase corrosion inhibitor for Nd-Fe-B magnets indicate that the inhibition is achieved through the physical adsorption (physisorption) of the protonated cyclohexylammonium cation onto the metal surface. researchgate.netampp.org This process is driven by electrostatic attraction between the positively charged cation and a negatively charged substrate. ampp.org The surface charge of the metal can be determined by measuring the potential of zero charge (PZC). researchgate.netampp.org At its free corrosion potential, the Nd-Fe-B surface carries a negative charge, facilitating the electrostatic adsorption of the C₆H₁₁NH₃⁺ ions. researchgate.netampp.org This adsorption model, supported by both electrochemical measurements and IR spectroscopy, explains how this compound forms a protective film that inhibits oxidation. researchgate.netampp.org

Molecular Dynamics Simulations of Surface Adsorption (e.g., metal-inhibitor interfaces)

Molecular dynamics (MD) simulations are a powerful tool for investigating the adsorption behavior of corrosion inhibitors on metal surfaces. In the context of this compound, MD simulations can predict its adsorption on various metal surfaces, including heterogeneous ones. These simulations help in understanding the interactions between the inhibitor molecules and the metal, which are crucial for designing effective corrosion protection strategies. scribd.com

For instance, MD simulations have been employed to study the adsorption of inhibitor films on steel surfaces, revealing that the inhibitor can successfully protect the metal. scribd.com Theoretical results from such simulations often correlate well with experimental data, confirming the formation of coordinative bonds between the inhibitor molecule and the metal surface. scribd.com The binding energy between the inhibitor molecule and the metal surface is a key parameter obtained from these simulations, indicating the strength of adsorption. scribd.comajchem-a.com

| Simulation Type | System Studied | Key Findings | Reference |

| Molecular Dynamics | This compound on Heterogeneous Metal Surfaces | Predictive of VPCI adsorption behavior. | |

| Molecular Dynamics | Inhibitor Adsorption on Iron Surface | Higher binding energy correlates with higher inhibition efficiency. | scribd.com |

| Molecular Dynamics | PBI Adsorption on Mild Steel | Adsorption depends on coordinative bond formation. | scribd.com |

| Molecular Dynamics | Vidarabine on Al Surface | Predicted physisorption based on adsorption and binding energies. | ajchem-a.com |

Electrostatic Interaction Modeling in Surface Processes

The effectiveness of this compound as a corrosion inhibitor is significantly influenced by electrostatic interactions at the metal-inhibitor interface. The process involves the adsorption of the inhibitor onto the metal surface, forming a protective layer that prevents further oxidation. This adsorption is facilitated by the electrostatic attraction between the protonated amine group of the cyclohexylammonium ion and a negatively charged metal surface. researchgate.netampp.org

The surface charge of the metal, which can be determined by comparing the free corrosion potential with the potential of zero charge (PZC), plays a critical role in the electrostatic adsorption process. ampp.org In the case of Nd-Fe-B magnets, the surface carries a negative charge at the free corrosion potential. researchgate.netampp.org In aqueous environments, the amine groups of this compound become protonated. ampp.org These positively charged protonated amine groups are then readily adsorbed onto the negatively charged metal surface through electrostatic attraction, leading to the inhibition of corrosion. ampp.org

Studies have also explored the influence of external electric fields on the adsorption behavior of corrosion inhibitors, indicating that the direction and intensity of the field can significantly affect the migration and adsorption processes. researchgate.net

| Interaction Model | System | Key Principle | Significance |

| Electrostatic Attraction | Protonated Amine Group & Negatively Charged Metal Surface | The positively charged amine is attracted to the negative metal surface. | Facilitates the formation of a protective inhibitor layer. |

| Potential of Zero Charge (PZC) | Nd-Fe-B Magnet Surface | The metal surface is negatively charged at its free corrosion potential. | Enables the electrostatic adsorption of the protonated inhibitor. researchgate.netampp.org |

| Protonation | This compound in Aqueous Solution | Amine groups exist as protonated species in the simulated atmospheric water. | Creates the positively charged species necessary for electrostatic adsorption. ampp.org |

Adsorption Behavior in Environmental Matrices

The adsorption behavior of this compound in environmental matrices, such as soil, is a complex phenomenon influenced by various factors. Discrepancies in reported adsorption data, for instance, a low soil adsorption suggested by a log Koc of 154 versus field observations of moderate retention, can arise from differences in soil pH, organic matter content, and cation-exchange capacity.

To resolve these contradictions, a multi-faceted approach is necessary. This includes conducting batch adsorption experiments with varying soil types (e.g., sandy versus clay-rich) and pH conditions. Surface complexation modeling can be employed to predict the interactions between this compound and soil minerals like montmorillonite. Such models are crucial for understanding the fate and transport of the compound in the environment.

| Environmental Matrix Factor | Influence on Adsorption | Investigative Approach |

| Soil pH | Affects the protonation state of the amine group and surface charge of soil particles. | Batch Adsorption Experiments under varying pH. |

| Organic Matter Content | Can lead to partitioning and retention of the compound. | Batch Adsorption Experiments with different soil types. |

| Cation-Exchange Capacity | Influences the electrostatic interactions with soil particles. | Surface Complexation Modeling. |

Advanced Applications in Chemical Engineering and Materials Science

Comprehensive Analysis of Corrosion Inhibition Mechanisms

Cyclohexylammonium carbonate is recognized as an effective volatile corrosion inhibitor (VCI), a class of compounds that protect metallic surfaces in enclosed environments without direct application. cecri.res.inuv.mx

This compound's utility as a VCI is largely due to its appreciable vapor pressure, which allows it to transition into the gaseous phase and saturate an enclosed atmosphere. ampp.orgsemanticscholar.org This vapor then transports through diffusion or convection to the metal surfaces requiring protection. semanticscholar.org Upon reaching the metal, the inhibitor vapor adsorbs onto the surface. semanticscholar.org In the presence of moisture, a thin film of an aqueous inhibitor solution forms, which passivates the metal and stifles the corrosion process. cecri.res.insemanticscholar.org

The high vapor pressure of CHC is a critical attribute, enabling it to quickly achieve the necessary inhibitor concentration in the vapor phase to prevent the onset of corrosion. ampp.org This rapid action is particularly important for protecting metals that are highly susceptible to corrosion. ampp.org The sublimation of salt-type VCIs like this compound is a complex process; it is understood to vaporize and subsequently its dissociation products act on the metal surface. uv.mxsemanticscholar.org Its effectiveness has been noted in protecting equipment stored in large warehouses where high volatility is required for efficient distribution of the inhibitor.

Electrochemical studies are crucial for quantifying the effectiveness of this compound and elucidating its interaction mechanism with metal substrates. Techniques such as Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization are commonly employed. ampp.orgcore.ac.ukresearchgate.net

Polarization studies on various metals, including Nd-Fe-B magnets and carbon steel, reveal that this compound primarily functions as an anodic inhibitor. ampp.orgjcscp.org This means it predominantly suppresses the anodic reaction of the corrosion process, which is the dissolution of the metal. ampp.orgjcscp.org The addition of CHC shifts the corrosion potential (Ecorr) towards more positive, or noble, values. researchgate.net

EIS measurements further corroborate these findings. The Nyquist plots for metals protected by CHC typically show a single depressed semicircle, indicating that the corrosion process is under charge transfer control. ampp.org The diameter of this semicircle, which represents the charge-transfer resistance (Rct), increases significantly in the presence of the inhibitor. ampp.org This increase in Rct signifies a slower corrosion rate and a higher inhibition efficiency. ampp.org

The Point of Zero Charge (PZC) is another key parameter that helps to understand the adsorption process. ampp.org For Nd-Fe-B magnets, the surface carries a net negative charge at its free corrosion potential. ampp.orgresearchgate.net This facilitates the electrostatic attraction and adsorption of the protonated cyclohexylammonium cation (C₆H₁₁NH₃⁺). ampp.orgresearchgate.net

Below is a table summarizing typical electrochemical data from studies on this compound.

| Parameter | Uninhibited | Inhibited with CHC | Observation |

| Corrosion Potential (Ecorr) | Lower (more active) | Higher (more noble) | Anodic inhibition effect. ampp.org |

| Corrosion Current Density (icorr) | Higher | Lower | Reduced corrosion rate. ampp.org |

| Charge Transfer Resistance (Rct) | Lower | Higher | Formation of a protective layer. ampp.org |

| Double Layer Capacitance (Cdl) | Higher | Lower | Adsorption of inhibitor molecules on the surface. ampp.org |

This table is a generalized representation based on findings from multiple electrochemical studies.

The corrosion inhibition by this compound is achieved through the adsorption of its constituent ions onto the metal surface, forming a protective barrier. The primary mechanism is often identified as physisorption, or physical adsorption. ampp.orgresearchgate.net This is supported by infrared spectroscopy (IR) analysis and the nature of the interaction. ampp.orgresearchgate.net

The process involves the electrostatic attraction between the protonated amine (cyclohexylammonium ion) and a negatively charged metal surface. ampp.orgresearchgate.net At the free corrosion potential, many metals, such as Nd-Fe-B, are negatively charged relative to their PZC, which promotes the adsorption of the positively charged cation. ampp.orgresearchgate.net This adsorbed layer acts as a physical barrier, blocking active sites for metal dissolution and impeding the electrochemical corrosion reactions. researchgate.net The carbonate anion may also play a role, potentially neutralizing acidic contaminants on the surface.

The protective film formed by VCIs is typically very thin, sometimes only a few molecules thick, yet it effectively passivates the metal. cecri.res.in The continuous condensation of inhibitor vapor can help maintain and thicken this protective layer over time. cecri.res.in

This compound has been demonstrated as an effective VCI for a variety of metals, though its performance can vary depending on the specific metal and the corrosive environment.

Nd-Fe-B Magnets: Sintered Neodymium-Iron-Boron magnets are powerful permanent magnets but are notoriously prone to corrosion due to their multiphase microstructure. researchgate.net CHC has been shown to be an effective VPI for Nd-Fe-B, protecting not only the main matrix phase but also the vulnerable, neodymium-rich phase. ampp.orgresearchgate.net Scanning electron microscopy (SEM) and electrochemical tests confirm its high inhibition efficiency for these magnets in simulated atmospheric conditions. ampp.orgresearchgate.net

Mild Steel: For decades, this compound has been a recognized VCI for the protection of mild steel. ampp.orgsciepub.comresearchgate.net It effectively inhibits atmospheric corrosion in neutral and alkaline environments. researchgate.net Studies show it functions as an anodic inhibitor, reducing the corrosion rate by forming a physically adsorbed protective film. jcscp.orgresearchgate.net

Zinc: The effectiveness of this compound on zinc is less pronounced. In one study comparing different inhibitors, dicyclohexyl ammonium (B1175870) chromate (B82759) showed good inhibition for zinc, whereas this compound demonstrated no significant inhibitive effect on this particular metal. jcscp.org

Catalytic Applications in Organic Transformations

Beyond corrosion science, this compound and its parent amine, cyclohexylamine (B46788), are finding roles in catalysis, particularly in the synthesis of advanced polymers.

The synthesis of non-isocyanate polyurethanes (NIPUs) is an area of intense research, driven by the desire to move away from toxic isocyanate precursors. rsc.orgtuni.fi One of the primary routes to NIPUs involves the ring-opening reaction (aminolysis) of cyclic carbonates with amines. rsc.orggoogle.com

Cyclohexylamine has been used as a model nucleophile in studies investigating catalysts for this aminolysis reaction. rsc.orgscispace.com These studies show that the reaction rate is highly dependent on the catalyst and the structure of the cyclic carbonate. rsc.orgrsc.org While the direct catalytic role of this compound itself is less detailed, the underlying chemistry of its components is central to this application. The aminolysis reaction can be slow, often requiring catalysts to proceed at a practical rate, especially at room temperature. google.com Various organocatalysts have been shown to be effective. rsc.org Research has demonstrated that N-substituted 8-membered cyclic carbonates show enhanced reactivity with amines like cyclohexylamine, achieving high conversion rates rapidly, which is promising for room-temperature polymerization processes. rsc.org This highlights the potential for cyclohexylamine derivatives and related compounds to act as key building blocks or catalysts in the creation of sustainable polymers. rsc.org

Promotion of Carbon Dioxide Absorption Processes

Cyclohexylamine, a component of this compound, has been investigated as a potential activator for carbon dioxide (CO2) absorption in aqueous potassium carbonate solutions. bibliotekanauki.plresearchgate.net These solutions are relevant in industrial gas purification processes, such as the Benfield process, where amines are added to enhance the rate of CO2 absorption. researchgate.net The primary role of the amine activator is to accelerate the reaction between CO2 and the carbonate solution, leading to higher mass transfer rates than what can be achieved with physical absorption alone. researchgate.net

In a study evaluating several amine activators, the reaction rate constants for CO2 absorption in aqueous potassium carbonate solutions were determined. bibliotekanauki.plresearchgate.net The research aimed to assess how activators like cyclohexylamine influence the reaction kinetics. researchgate.net The findings from these kinetic studies help in modeling the absorption process and in selecting the most effective promoters for specific industrial applications, such as the modified Benfield process. bibliotekanauki.plresearchgate.net

Table 1: Investigated Activators for CO2 Absorption in Aqueous Potassium Carbonate Solutions

| Activator | Chemical Class | Role in Study | Reference |

|---|---|---|---|

| Cyclohexylamine | Primary Amine | Investigated as a potential new activator for the Benfield process. | bibliotekanauki.plresearchgate.net |

| Diethanolamine | Secondary Alkanolamine | Used as a reference or standard activator in comparative studies. | bibliotekanauki.pl |

| 2-Methylaminoethanol | Primary Alkanolamine | Investigated as a potential new activator. | bibliotekanauki.plresearchgate.net |

Influence on Selective Hydrogenation Reactions (e.g., aniline (B41778) to cyclohexylamine)

The selective hydrogenation of aniline to produce cyclohexylamine is a significant industrial process, and the choice of catalyst and promoters is critical for achieving high selectivity and yield. researchgate.neticm.edu.plrsc.org Cyclohexylamine itself is a precursor to this compound. Research has explored the use of alkali metal carbonates as promoters for cobalt-based catalysts in this reaction. researchgate.neticm.edu.pl

Studies investigating Co-based catalysts found that the addition of certain alkali metal carbonates significantly impacts catalytic performance. researchgate.neticm.edu.pl Specifically, the addition of sodium carbonate (Na2CO3) was found to greatly enhance the catalytic selectivity towards cyclohexylamine. researchgate.neticm.edu.pl It achieves this by inhibiting the consecutive reactions that lead to the formation of by-products like dicyclohexylamine (B1670486) and N-phenylcyclohexylamine. researchgate.neticm.edu.pl

Conversely, not all carbonates act as effective promoters. The use of potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) on the cobalt catalyst resulted in practically no catalytic activity for the hydrogenation of aniline. researchgate.neticm.edu.pl Temperature-programmed desorption (TPD) analysis revealed that the presence of these alkali metal carbonates restricts the adsorption of aniline onto the catalyst's surface. researchgate.neticm.edu.pl

Table 2: Effect of Alkali Metal Carbonate Promoters on Aniline Hydrogenation

| Promoter | Catalyst System | Effect on Aniline Conversion | Effect on Selectivity to Cyclohexylamine | Reference |

|---|---|---|---|---|

| Sodium Carbonate (Na2CO3) | Cobalt-based | Enhances performance | Greatly enhances selectivity by inhibiting by-product formation | researchgate.neticm.edu.pl |

| Lithium Carbonate (Li2CO3) | Cobalt-based | Leads to a decrease in catalytic activity | Not specified as enhancing | researchgate.netresearchgate.net |

| Potassium Carbonate (K2CO3) | Cobalt-based | Results in practically no catalytic activity | N/A due to lack of activity | researchgate.neticm.edu.pl |

Role as a Chemical Intermediate in Advanced Synthetic Pathways

This compound serves as a valuable chemical intermediate in various synthetic routes, leveraging the reactivity of its cyclohexylamine component.

Precursor in the Synthesis of Nylon Intermediates

This compound is a precursor in the production of intermediates essential for nylon manufacturing. One key reaction involves the oxidation of the compound to form cyclohexanone (B45756) oxime, which is a critical intermediate in the synthesis of Nylon-6. rsc.org The pathway from cyclohexylamine derivatives to nylon intermediates like adipic acid (via cyclohexanol (B46403) and cyclohexanone) is a cornerstone of the polymer industry. rsc.org The use of cyclohexylamine as a processing agent for nylon fiber production has also been noted.

Facilitation of Substituted Cyclohexylamine Derivative Production

This compound is a versatile starting material for creating a range of substituted cyclohexylamine derivatives. It can undergo substitution reactions with halogenated compounds to yield these derivatives. Furthermore, research has demonstrated that cyclohexylamine-derived compounds can act as effective catalysts in the aminolysis of cyclic carbonates, a reaction that produces substituted cyclohexylamines. The parent compound, cyclohexylamine, can also be acylated to form N-acylcyclohexylamines or reacted with aldehydes and ketones to produce imines, both of which are important classes of derivatives in organic synthesis. Its role as a building block is further exemplified by its use in synthesizing complex organic single crystals, such as bis(cyclohexylammonium)-1,5-naphthalenedisulfonate and cyclohexylammonium picrate. researchgate.net

Material Precursor and Supramolecular Assembly Research

The utility of the cyclohexylammonium cation, derived from this compound, extends to the synthesis of advanced materials, where it plays a crucial role as a structural template and precursor.

Cyclohexylammonium cations are integral to the synthesis of various ionic polymolybdate compounds (IPOMs) through eco-friendly, one-pot routes. Specifically, cyclohexylammonium β-octamolybdate dihydrate and cyclohexylammonium trimolybdate hydrate (B1144303) have been synthesized. In these syntheses, the cyclohexylammonium cation acts as an organic counterion to the polymolybdate anions, such as [Mo₈O₂₆]⁴⁻ and [Mo₃O₁₀]²⁻. researchgate.net The resulting crystalline structures are being investigated for their catalytic activity in oxidation reactions. researchgate.net

For instance, the synthesis of cyclohexylammonium β-octamolybdate dihydrate can be achieved by reacting molybdic acid with a mixture of cyclohexylamine and acetic acid, yielding transparent, colorless crystals. Another method involves reacting molybdenum oxide with cyclohexylamine in water at elevated temperatures to produce cyclohexylammonium trimolybdate hydrate. These examples underscore the role of the cyclohexylammonium moiety in the creation of complex, functional metal-organic hybrid materials.

Table 2: Examples of Cyclohexylammonium-based Polymolybdates

| Compound Name | Anionic Cluster | Organic Cation |

| Cyclohexylammonium β-octamolybdate dihydrate | [Mo₈O₂₆]⁴⁻ | Cyclohexylammonium |

| Cyclohexylammonium trimolybdate hydrate | [Mo₃O₁₀]²⁻ | Cyclohexylammonium |

| Data sourced from MDPI |

Research has demonstrated the use of a cyclohexylammonium-containing complex as a single-source precursor for the synthesis of both cobalt sulfide (B99878) (CoS) and cobalt oxide (Co₃O₄) nanostructures. researchgate.net Specifically, the complex cyclohexylammonium tetraisothiocyanatocobaltate(II), (C₆H₁₁NH₃)₂[Co(NCS)₄], has been synthesized and characterized for this purpose. researchgate.netresearchgate.net

The thermal decomposition (pyrolysis) of this complex under different atmospheric conditions yields distinct nanoparticle products. researchgate.net

Cobalt Sulfide (CoS): Pyrolysis under an inert helium atmosphere leads to the formation of cobalt sulfide nanoparticles. researchgate.net

Tricobalt Tetraoxide (Co₃O₄): Pyrolysis in the presence of air results in the formation of tricobalt tetraoxide nanoparticles. researchgate.net

Morphological studies using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have confirmed the formation of CoS and Co₃O₄ nanoparticles with various shapes. researchgate.net This approach showcases the utility of the cyclohexylammonium cation in creating well-defined precursors that can be thermally transformed into valuable inorganic nanostructures. researchgate.netresearchgate.net The cyclohexylammonium component plays a critical role in the formation of the initial supramolecular structure, which then dictates the properties of the final nanoparticle product.

Environmental Behavior and Degradation Pathways of Cyclohexylammonium Carbonate

Investigations into Thermal Decomposition Processes

The thermal stability of a chemical compound dictates its behavior under elevated temperatures, a condition encountered in many industrial applications and environmental scenarios. The decomposition of cyclohexylammonium carbonate involves complex processes that can be elucidated through various analytical techniques.

Thermogravimetric Analysis (TGA) of Decomposition Products and Kinetics

Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. xrfscientific.com This analysis provides critical data on the thermal stability, decomposition temperatures, and the composition of the resulting residues. xrfscientific.comtainstruments.com TGA can reveal if a material's breakdown occurs in single or multiple stages and allows for the study of decomposition kinetics, including reaction rates and activation energy. iitk.ac.inresearchgate.net

While specific TGA data for pure this compound is not detailed in the reviewed literature, analysis of closely related cyclohexylammonium salts provides a model for its expected thermal behavior. For instance, the thermal decomposition of cyclohexylammonium hexaisothiocyanatoferrate(III) dihydrate ((C₆H₁₁NH₃)₃[Fe(NCS)₆]·2.5H₂O) was shown to be a stepwise process. nih.gov The initial weight loss, occurring at approximately 154-169°C depending on the atmosphere, corresponds to the loss of water molecules. nih.gov This is followed by the decomposition and loss of the cyclohexylammonium cations at temperatures around 246-250°C. nih.gov Another related compound, cyclohexylamine (B46788) benzoate, exhibits moderate thermal stability, with decomposition noted at around 200°C.

These examples suggest that the thermal decomposition of this compound would likely proceed in distinct steps: an initial loss of any associated water, followed by the decomposition of the cyclohexylammonium cation and the carbonate anion at higher temperatures. The process involves the breaking of chemical bonds, leading to weight loss as volatile components are released. iitk.ac.in

Table 1: Example of Multi-Stage Decomposition in a Cyclohexylammonium Salt via TGA Data modeled after the decomposition of (C₆H₁₁NH₃)₃[Fe(NCS)₆]·2.5H₂O under a helium atmosphere. nih.gov

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Evolved Components |

| 1 | ~154 | ~6.0 | Water (H₂O) |

| 2 | ~246 | ~41.0 | Cyclohexylammonium (C₆H₁₁NH₃)⁺ |

Evolved Gas Analysis (EGA) and Degradation Product Identification

Evolved Gas Analysis (EGA) is a powerful technique used to identify and quantify the volatile products released from a material as it is heated. measurlabs.com It typically couples a thermogravimetric analyzer with a gas analysis instrument, such as a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR), to provide real-time identification of the evolved gases. rigaku.comshu.ac.uk This method is crucial for determining decomposition mechanisms. rigaku.com

Studies on the thermal desorption and degradation of cyclohexylamine, the base component of this compound, provide significant insight into potential degradation products. When cyclohexylamine is heated over different catalysts, such as Ni²⁺- and Al³⁺-exchanged bentonite (B74815) clays (B1170129), EGA reveals a variety of evolved products. rsc.orgresearchgate.net The composition of these products demonstrates that the decomposition pathways are highly dependent on the chemical environment. rsc.orgresearchgate.net For the carbonate portion of the molecule, EGA is effective in monitoring the emission of carbon dioxide (CO₂) which occurs during the decomposition of carbonate minerals at temperatures between 600 and 950°C. mdpi.com

Table 2: Identified Thermal Degradation Products of Cyclohexylamine via Evolved Gas Analysis (EGA) Based on studies of cyclohexylamine over exchanged bentonite clays. rsc.orgresearchgate.net

| Product | Chemical Formula | Notes |

| Cyclohexylamine | C₆H₁₁NH₂ | Unmodified desorbed compound |

| Cyclohexene | C₆H₁₀ | Produced over both Ni²⁺- and Al³⁺-exchanged clays |

| Aniline (B41778) | C₆H₅NH₂ | Major product over Ni²⁺-exchanged clay |

| Methylcyclopentene | C₆H₁₀ | Major product over Al³⁺-exchanged clay |

| Benzene | C₆H₆ | Identified as a decomposition product |

| Carbon Dioxide | CO₂ | Expected from the decomposition of the carbonate anion mdpi.com |

Factors Influencing Thermal Stability and Reaction Pathways

Several factors can significantly influence the thermal stability of this compound and the pathways through which it degrades. The inherent chemical structure is a primary determinant; for instance, cyclohexylamine is considered one of the more thermally stable amines used in industrial applications like condensate systems. watertechnologies.compolymer-search.com

The surrounding atmosphere plays a critical role. The thermal decomposition of related cyclohexylammonium complexes proceeds at different rates and temperatures depending on whether it occurs in an inert (helium) or oxidative (air) atmosphere. nih.gov The presence of catalysts or impurities can also drastically alter reaction pathways. fiveable.me For example, the thermal degradation of cyclohexylamine over different cation-exchanged clays leads to distinct product profiles, with one catalyst favoring the formation of aniline and another favoring methylcyclopentene. rsc.orgresearchgate.net Other general factors that affect thermal stability include the presence of additives, the material's molecular weight, and the initial concentration. polymer-search.comfiveable.meresearchgate.net

Oxidative Stability and Degradation Product Studies in Chemical Systems

Oxidative degradation involves the breakdown of a compound through reactions with oxidizing agents, such as oxygen. This is a common degradation pathway in many environmental and industrial settings, particularly in aqueous solutions.

Pathways of Oxidative Degradation in Solution

In aqueous systems, the oxidative degradation of this compound can proceed through several routes. A key pathway involves the reaction with hydroxyl radicals (•OH). The amine component, cyclohexylamine, is susceptible to oxidation. In high-temperature, alkaline aqueous environments, amines are known to degrade, eventually forming products such as carbon dioxide, ammonia, and organic acids like acetic acid and formic acid. watertechnologies.comkorroosioyhdistys.fi

Another identified oxidative reaction is the conversion to cyclohexanone (B45756) oxime. The presence of oxygen is a critical factor for initiating oxidative degradation in amine-CO₂ solutions. tandfonline.com The degradation process can be complex, involving multiple steps and intermediates.

Role of Impurities and Environmental Factors on Degradation

The stability and degradation of this compound can be significantly influenced by impurities and various environmental factors. The presence of certain catalysts can accelerate reactions, which may also promote the formation of unwanted by-products and impurities. rsc.org Common impurities found in industrial-grade cyclohexylamine include aniline and water, which may need to be removed through refining processes. yearnintl.com

Environmental conditions such as pH and the presence of water vapor are critical. For example, water vapor was found to be a necessary component for the corrosion of Nd-Fe-B magnets when using this compound as a vapor-phase corrosion inhibitor. researchgate.net The pH of a solution is also a crucial factor; the decomposition of bicarbonate, which is related to the carbonate in the compound, can be accelerated under certain pH conditions, increasing the corrosivity (B1173158) of the solution. watertechnologies.comtandfonline.com Furthermore, inorganic impurities, such as those found in fly ash (e.g., oxides of silicon, aluminum, and iron), can have undesirable effects on amine solutions, potentially altering degradation pathways. korroosioyhdistys.fitandfonline.com

Adsorption and Mobility in Environmental Matrices of this compound

The environmental transport and fate of this compound are significantly influenced by its interactions with soil and sediment. The mobility of this compound in the subsurface environment is largely controlled by adsorption processes, which dictate its partitioning between the solid and aqueous phases.

Batch Adsorption Experiments in Soil Systems

Batch adsorption experiments are a standard laboratory method used to quantify the extent to which a substance like this compound is adsorbed by soil. oecd.orgoecd.org These experiments, often following established protocols like the OECD Test Guideline 106, involve shaking a known mass of soil with an aqueous solution containing a specific concentration of the chemical for a set period until equilibrium is reached. oecd.orgoecd.org The amount of the substance adsorbed onto the soil is then calculated by measuring the decrease in its concentration in the aqueous solution. oecd.org

This methodology allows for the determination of key parameters such as the soil-water distribution coefficient (Kd), which is the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. To account for the influence of organic carbon on adsorption, the organic carbon-water (B12546825) partitioning coefficient (Koc) is often calculated. Discrepancies have been noted between some reported Koc values, suggesting low soil adsorption, and field observations that indicate moderate retention. These differences highlight the need for experiments that consider a variety of soil conditions.

Research using batch equilibrium tests would typically investigate adsorption across a range of soil types, from sandy to clay-rich, to understand how soil composition affects the process. The results from such experiments are fundamental for developing models that predict the compound's potential for leaching into groundwater or its retention in the topsoil.

Table 1: Representative Data from a Hypothetical Batch Adsorption Study of this compound This table is illustrative and designed to show typical results from a batch adsorption experiment. Actual values would be determined empirically.

| Soil Type | Organic Carbon (%) | Clay Content (%) | pH | Initial Conc. (mg/L) | Equilibrium Conc. (mg/L) | Adsorption (%) | Kd (L/kg) |

| Sandy Loam | 1.2 | 15 | 6.5 | 10 | 7.8 | 22 | 2.82 |

| Silt Loam | 2.5 | 25 | 6.0 | 10 | 5.5 | 45 | 8.18 |

| Clay | 3.8 | 45 | 5.8 | 10 | 2.1 | 79 | 37.6 |

| Calcareous Soil | 2.0 | 20 | 7.8 | 10 | 6.2 | 38 | 6.13 |

Isotopic Labeling for Tracing Environmental Mobility

To gain a more precise understanding of the movement and degradation of this compound in the environment, researchers can employ isotopic labeling techniques. This involves synthesizing the compound with a radioactive isotope, such as Carbon-14 (¹⁴C), incorporated into its molecular structure. The ¹⁴C-labeled this compound can then be introduced into controlled environmental systems, like soil columns, which simulate natural soil profiles.

By tracking the radioactivity, scientists can accurately map the compound's mobility, determine its rate of transport, and identify its distribution within the soil column over time. This method is highly sensitive and allows for the quantification of the parent compound as well as its breakdown products in both the aqueous (leachate) and solid (soil) phases. Isotopic labeling is particularly valuable for resolving contradictions in adsorption data and for creating a detailed picture of the substance's environmental pathway, including its potential to be taken up by plants or to undergo transformation into other chemical forms. acs.org

Factors Governing Adsorption Behavior

The adsorption of this compound to soil and sediment particles is not uniform and is governed by several interconnected physicochemical factors. worldnewsnaturalsciences.com

pH : Soil pH is a critical factor. This compound is the salt of a weak acid (carbonic acid) and a weak base (cyclohexylamine). In the environment, it exists in equilibrium with its constituent ions. At a pH below the pKa of the cyclohexylammonium ion, the amine group will be protonated (C₆H₁₁NH₃⁺). This positive charge strongly influences its adsorption to negatively charged soil components via electrostatic attraction. ampp.org

Organic Matter : Soil organic matter (SOM) is rich in functional groups, such as carboxyl and phenolic groups, which are negatively charged at typical environmental pH values. These sites are primary locations for the adsorption of cations like the protonated cyclohexylammonium ion. worldnewsnaturalsciences.comucm.es Therefore, soils with higher organic matter content are expected to exhibit greater adsorption capacity for this compound.

Clay Content and Mineralogy : Clay minerals are another key component of soil that provides negatively charged surfaces for adsorption. worldnewsnaturalsciences.comucm.es The type and amount of clay in a soil influence its cation exchange capacity (CEC), which is a measure of the soil's ability to hold positively charged ions. Soils with a high clay content, particularly those with 2:1 type clays like montmorillonite, have a high CEC and thus a greater potential to adsorb the cyclohexylammonium cation.

Cation Exchange Capacity (CEC) : CEC represents the total negative charge available to bind cations in the soil. A higher CEC, which is contributed by both clay and organic matter, generally leads to stronger adsorption of positively charged species. The cyclohexylammonium ion must compete with other naturally occurring cations in the soil solution (e.g., Ca²⁺, Mg²⁺, K⁺, Na⁺) for these exchange sites. worldnewsnaturalsciences.com The concentration and type of these competing cations can affect the extent of this compound adsorption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.